4-Amino-2-bromonicotinaldehyde
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Overview
Description
4-Amino-2-bromonicotinaldehyde is an organic compound with the molecular formula C6H5BrN2O and a molar mass of 201.02 g/mol It is a derivative of nicotinaldehyde, where the amino group is positioned at the 4th carbon and the bromine atom at the 2nd carbon of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-bromonicotinaldehyde typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents like methanol and catalysts such as hydrogen chloride gas .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimized versions of the laboratory methods, focusing on yield improvement and cost reduction. This could include continuous flow reactions and the use of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-bromonicotinaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can replace the bromine atom under suitable conditions.
Major Products Formed
Oxidation: 4-Amino-2-bromonicotinic acid.
Reduction: 4-Amino-2-bromonicotinalcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Amino-2-bromonicotinaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and as a building block for advanced materials
Mechanism of Action
The mechanism of action of 4-Amino-2-bromonicotinaldehyde involves its interaction with various molecular targets. The amino group can form hydrogen bonds, while the bromine atom can participate in halogen bonding. These interactions can influence the compound’s binding to enzymes or receptors, affecting biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2-Bromonicotinaldehyde: Lacks the amino group, making it less versatile in forming hydrogen bonds.
4-Amino-2-chloronicotinaldehyde: Similar structure but with chlorine instead of bromine, which can affect its reactivity and binding properties
Uniqueness
4-Amino-2-bromonicotinaldehyde is unique due to the presence of both an amino group and a bromine atom, which allows for a wide range of chemical modifications and interactions. This dual functionality makes it a valuable compound in synthetic and medicinal chemistry.
Properties
Molecular Formula |
C6H5BrN2O |
---|---|
Molecular Weight |
201.02 g/mol |
IUPAC Name |
4-amino-2-bromopyridine-3-carbaldehyde |
InChI |
InChI=1S/C6H5BrN2O/c7-6-4(3-10)5(8)1-2-9-6/h1-3H,(H2,8,9) |
InChI Key |
WYPSWPRKTXDYFS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=C1N)C=O)Br |
Origin of Product |
United States |
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